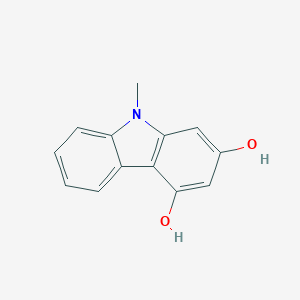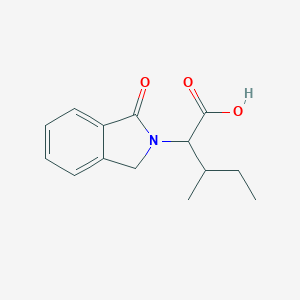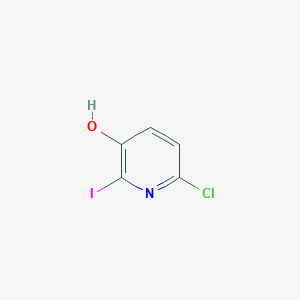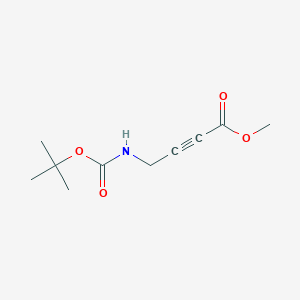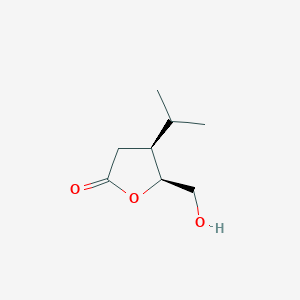
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is a chemical compound that has been extensively studied for its potential applications in the field of science and research. This compound is also known as isodomoic acid A and is a member of the domoic acid family of compounds. It has been found to have a range of interesting properties that make it an attractive candidate for further study.
Wirkmechanismus
The mechanism of action of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro.
2. Anti-inflammatory effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties.
3. Antibacterial effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. It is relatively easy to synthesize.
2. It has been extensively studied, and its properties are well understood.
3. It has a range of potential applications in the field of science and research.
Limitations:
1. Its mechanism of action is not fully understood.
2. It may not be effective against all types of cancer cells.
3. It may have side effects that are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI). Some of these include:
1. Further studies to understand its mechanism of action.
2. Studies to investigate its potential as an anti-cancer agent in vivo.
3. Studies to investigate its potential as an anti-inflammatory and antibacterial agent.
4. Studies to investigate its potential as a drug delivery system for other compounds.
5. Studies to investigate its potential as a biomaterial for tissue engineering.
Synthesemethoden
The synthesis of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) involves a multi-step process that starts with the conversion of glucose to D-ribose. This is followed by the conversion of D-ribose to D-ribose-5-phosphate, which is then converted to D-erythrose-4-phosphate. The final step involves the conversion of D-erythrose-4-phosphate to D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI).
Wissenschaftliche Forschungsanwendungen
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been extensively studied for its potential applications in the field of science and research. It has been found to have a range of interesting properties that make it an attractive candidate for further study. Some of the potential applications of this compound include:
1. Anti-cancer agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro. It has been suggested that this compound may have potential as an anti-cancer agent.
2. Anti-inflammatory agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties. It has been suggested that this compound may have potential as an anti-inflammatory agent.
3. Antibacterial agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties. It has been suggested that this compound may have potential as an antibacterial agent.
Eigenschaften
CAS-Nummer |
189758-62-1 |
|---|---|
Produktname |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(4S,5S)-5-(hydroxymethyl)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-3-8(10)11-7(6)4-9/h5-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
ZJLRHKUWYSGGNX-NKWVEPMBSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC(=O)O[C@@H]1CO |
SMILES |
CC(C)C1CC(=O)OC1CO |
Kanonische SMILES |
CC(C)C1CC(=O)OC1CO |
Synonyme |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



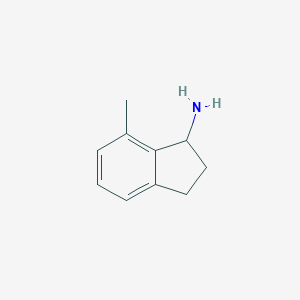
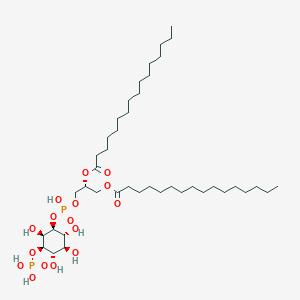
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
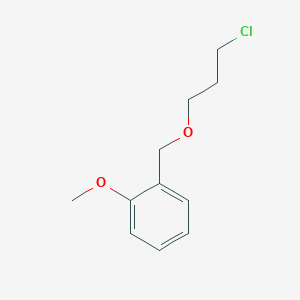
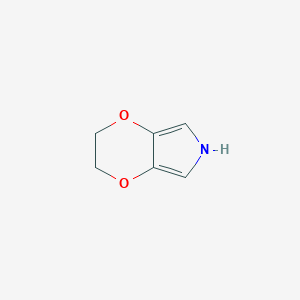
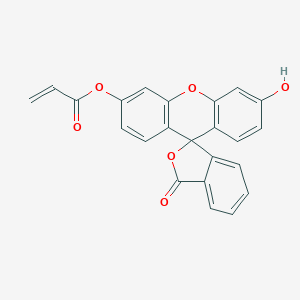
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
